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molecular formula C9H20N2O B143324 N,N'-Dibutylurea CAS No. 1792-17-2

N,N'-Dibutylurea

Cat. No. B143324
M. Wt: 172.27 g/mol
InChI Key: AQSQFWLMFCKKMG-UHFFFAOYSA-N
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Patent
US04085268

Procedure details

A benzene solution (50 ml) of 5,3-dibutyl allophanoyl chloride (0.1 mole) was prepared by reaction of phosgene with 1,3-dibutyl urea by the method of Example 2. This material was reacted with 16.0 g (0.2 mole) of potassium cyanate as described above. After work-up, 9.3 g (38% yield) of dibutyl isocyanuric acid was obtained; m.p. 86°-88° C. IR and nmr analysis was consistent with the assigned structure.
Name
potassium cyanate
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH2:5]([NH:9][C:10]([NH:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:11])[CH2:6][CH2:7][CH3:8].[O-:17][C:18]#[N:19].[K+]>C1C=CC=CC=1>[CH2:13]([N:12]1[C:18](=[O:17])[NH:19][C:1](=[O:2])[N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:10]1=[O:11])[CH2:14][CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
potassium cyanate
Quantity
16 g
Type
reactant
Smiles
[O-]C#N.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC(=O)NCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol
Name
Type
product
Smiles
C(CCC)N1C(N(C(NC1=O)=O)CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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